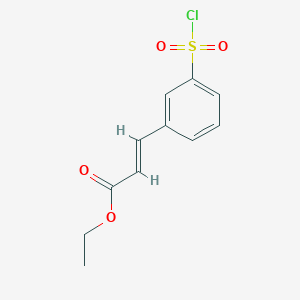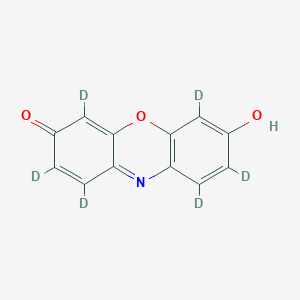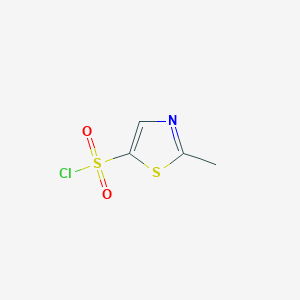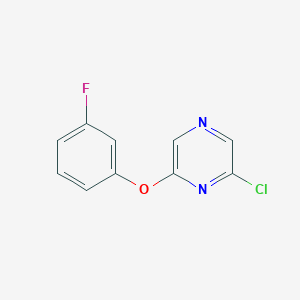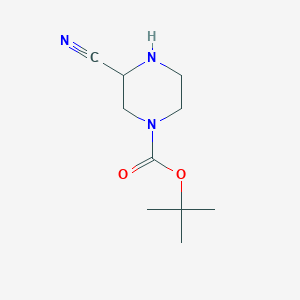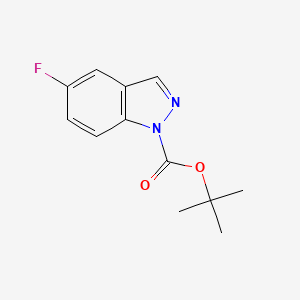
5-Fluoro-1H-indazol-1-carboxilato de tert-butilo
Descripción general
Descripción
“tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13FN2O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” can be analyzed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Additionally, X-ray diffraction can be used to ascertain the single crystal structure .Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación
Química Medicinal: Investigación Anticancerígena
5-Fluoro-1H-indazol-1-carboxilato de tert-butilo: es un valioso bloque de construcción en química medicinal, particularmente en la síntesis de compuestos con propiedades anticancerígenas potenciales . Su núcleo de indazol es un motivo común en muchas moléculas farmacológicamente activas, y las modificaciones a este núcleo pueden conducir al desarrollo de nuevos agentes terapéuticos.
Síntesis Orgánica: Desarrollo de Compuestos Heterocíclicos
En la síntesis orgánica, este compuesto sirve como precursor para el desarrollo de diversos compuestos heterocíclicos . Estas estructuras son cruciales en el diseño de fármacos debido a su alto grado de estabilidad y actividad biológica.
Estudios Biológicos: Agentes Antivirales y Antiinflamatorios
El derivado de indazol ha mostrado promesa en estudios biológicos para el desarrollo de agentes antivirales y antiinflamatorios . Su modificación conduce a varios derivados que pueden ser seleccionados para la actividad farmacológica contra una gama de virus y condiciones inflamatorias.
Ciencia de Materiales: Diseño de Materiales Avanzados
En la ciencia de materiales, This compound se puede utilizar para crear materiales avanzados con propiedades electrónicas o fotónicas específicas . Su incorporación en polímeros o revestimientos puede mejorar el rendimiento de los materiales en diversas aplicaciones.
Ciencia Ambiental: Degradación de Contaminantes
Este compuesto también puede encontrar aplicaciones en la ciencia ambiental, particularmente en el estudio de los procesos de degradación de contaminantes . Su estructura química podría estar involucrada en la descomposición de sustancias nocivas en el medio ambiente.
Farmacéuticos: Síntesis y Optimización de Fármacos
Por último, en la industria farmacéutica, This compound se utiliza en la síntesis y optimización de candidatos a fármacos . Su papel en la creación de compuestos biológicamente activos lo convierte en un activo valioso en el descubrimiento y desarrollo de fármacos.
Direcciones Futuras
The future directions for “tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential medicinal applications could be further investigated .
Mecanismo De Acción
Target of Action
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that tert-Butyl 5-fluoro-1H-indazole-1-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple pathways
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that the effects of this compound may be diverse and depend on the specific cellular context.
Análisis Bioquímico
Biochemical Properties
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These cellular effects are essential for understanding the compound’s potential therapeutic and toxicological properties .
Molecular Mechanism
The molecular mechanism of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression, metabolic activity, and cell viability .
Dosage Effects in Animal Models
The effects of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways or inhibition of specific enzymes. At higher doses, the compound can cause toxic or adverse effects, including cellular damage, altered metabolic activity, and changes in gene expression. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicological risks .
Metabolic Pathways
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For instance, the compound can inhibit specific enzymes involved in metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
tert-butyl 5-fluoroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGABWOPJJSVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)


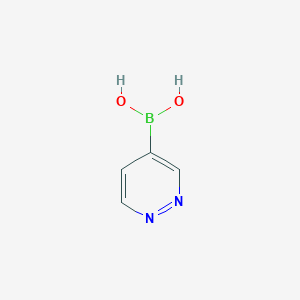
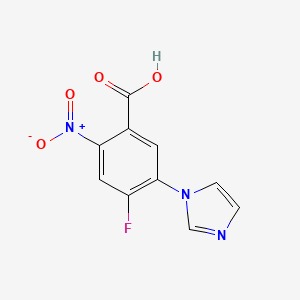
![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
